Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-
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Overview
Description
Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- is a complex organic compound characterized by the presence of ethanol groups attached to a pyrimidine ring substituted with thiophene groups. This compound is notable for its unique structure, which combines elements of both pyrimidine and thiophene chemistry, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- typically involves the reaction of 4,6-di-2-thienyl-2-pyrimidinylamine with ethanol under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imino linkage between the pyrimidine and ethanol groups .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- involves its interaction with specific molecular targets. The compound’s thiophene and pyrimidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Triazoles: Another class of heterocyclic compounds with significant pharmacological potential.
Oxazoles: Similar to thiazoles but contain an oxygen atom in the ring.
Uniqueness
Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- is unique due to its combination of pyrimidine and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
124959-57-5 |
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Molecular Formula |
C16H17N3O2S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H17N3O2S2/c20-7-5-19(6-8-21)16-17-12(14-3-1-9-22-14)11-13(18-16)15-4-2-10-23-15/h1-4,9-11,20-21H,5-8H2 |
InChI Key |
ZXDYZFBIVDQOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)N(CCO)CCO)C3=CC=CS3 |
Origin of Product |
United States |
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